molecular formula C15H19NO B14515732 N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine CAS No. 62747-76-6

N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine

Cat. No.: B14515732
CAS No.: 62747-76-6
M. Wt: 229.32 g/mol
InChI Key: CQMUVEPAQQPUBV-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine is a chemical compound with the molecular formula C14H17NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxypropyl group and a methylamine group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with appropriate alkylating agents. One common method involves the alkylation of naphthalene with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: A compound with similar structural features but different functional groups.

    N-(3-Methoxypropyl)acrylamide: Another compound with a methoxypropyl group but different core structure.

    N-(2-methoxy-5-(4-((3-methoxypropyl)amino)benzo[4,5]thieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide: A more complex compound with additional functional groups .

Uniqueness

N-(3-Methoxypropyl)-N-methylnaphthalen-1-amine is unique due to its specific combination of functional groups and its naphthalene core structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

62747-76-6

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-(3-methoxypropyl)-N-methylnaphthalen-1-amine

InChI

InChI=1S/C15H19NO/c1-16(11-6-12-17-2)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,6,11-12H2,1-2H3

InChI Key

CQMUVEPAQQPUBV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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